molecular formula C22H19ClN4O3S B11988502 5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine

5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine

Cat. No.: B11988502
M. Wt: 454.9 g/mol
InChI Key: AGDSVMABGBYZKJ-NSKAYECMSA-N
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Description

2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone is a complex organic compound with the molecular formula C22H19ClN4O3S and a molecular weight of 454.939 g/mol . This compound is known for its unique structure, which includes a benzaldehyde moiety substituted with three methoxy groups and a thieno[2,3-d]pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone typically involves multiple steps. One common method starts with the preparation of 2,4,5-trimethoxybenzaldehyde from 2,4,5-trimethoxybenzyl alcohol using oxidizing agents such as N-methylmorpholine-N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP) in dichloromethane . The resulting aldehyde is then reacted with 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl hydrazine under acidic conditions to form the final hydrazone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 2,4,5-Trimethoxybenzoic acid.

    Reduction: 2,4,5-Trimethoxybenzyl hydrazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone can be compared with other similar compounds:

    2,4,5-Trimethoxybenzaldehyde: Shares the same benzaldehyde core but lacks the thieno[2,3-d]pyrimidine ring.

    Thieno[2,3-d]pyrimidine Derivatives: Similar in structure but may have different substituents on the thieno[2,3-d]pyrimidine ring.

    COX-2 Inhibitors: Other COX-2 inhibitors like celecoxib and rofecoxib have different core structures but similar biological activity.

This compound’s unique combination of a benzaldehyde core with a thieno[2,3-d]pyrimidine ring and a hydrazone linkage distinguishes it from other related compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClN4O3S

Molecular Weight

454.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H19ClN4O3S/c1-28-17-9-19(30-3)18(29-2)8-14(17)10-26-27-21-20-16(11-31-22(20)25-12-24-21)13-4-6-15(23)7-5-13/h4-12H,1-3H3,(H,24,25,27)/b26-10+

InChI Key

AGDSVMABGBYZKJ-NSKAYECMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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